N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide
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Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures incorporating elements similar to "N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(2,3,4-trimethoxyphenyl)propanamide" have been synthesized and evaluated for various biological activities:
Antimicrobial and Anti-inflammatory Agents : A study detailed the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were tested for their antimicrobial and anti-inflammatory activities, showcasing the diverse potential applications of such molecules in addressing microbial infections and inflammation-related conditions (Kendre, Landge, & Bhusare, 2015).
Antitumor Activities : Research on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed that some derivatives exhibited significant antitumor activities across various cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Mohamed et al., 2016).
Herbicidal Activity
Another study focused on the herbicidal activity of specific heterocyclic compounds, indicating that compounds with complex molecular structures can also have applications in agriculture, particularly in weed control. Such studies highlight the broad utility of chemical synthesis in creating molecules with targeted biological effects for various industries (Liu et al., 2008).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-29-18-11-9-16(21(30-2)22(18)31-3)10-12-19(26)24-17(15-7-5-4-6-8-15)13-25-20(27)14-32-23(25)28/h4-9,11,17H,10,12-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITOPIAJPAQKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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